Fmoc-5-hydroxy-L-tryptophan

Description

The exact mass of the compound Fmoc-5-hydroxy-L-tryptophan is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Fmoc-5-hydroxy-L-tryptophan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-5-hydroxy-L-tryptophan including the price, delivery time, and more detailed information at info@benchchem.com.

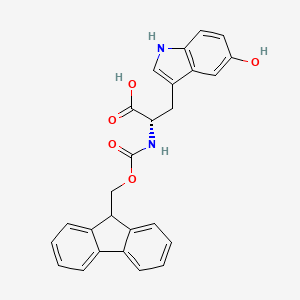

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O5/c29-16-9-10-23-21(12-16)15(13-27-23)11-24(25(30)31)28-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,27,29H,11,14H2,(H,28,32)(H,30,31)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORJESUTFPMFAV-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=C(C=C5)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101189173 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101189173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178119-94-3 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178119-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101189173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fmoc-5-hydroxy-L-tryptophan: A Comprehensive Technical Guide for Advanced Peptide Synthesis and Drug Discovery

This guide provides an in-depth exploration of Fmoc-5-hydroxy-L-tryptophan, a critical building block for researchers, chemists, and professionals in the field of peptide synthesis and drug development. We will delve into its core properties, applications, and the causality behind its experimental utilization, offering a robust framework for its effective integration into your research and development workflows.

Introduction: The Significance of Hydroxylated Tryptophan in Peptide Chemistry

The incorporation of modified amino acids into peptide sequences is a cornerstone of modern drug discovery and biomaterial engineering. These modifications allow for the fine-tuning of a peptide's pharmacological and physicochemical properties, such as binding affinity, stability, and solubility. Fmoc-5-hydroxy-L-tryptophan is a derivative of the essential amino acid L-tryptophan, featuring a hydroxyl group at the 5-position of the indole ring. This seemingly subtle modification has profound implications for the resulting peptide's biological activity and potential therapeutic applications.[1]

The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group is standard in solid-phase peptide synthesis (SPPS), enabling controlled, stepwise elongation of the peptide chain with high fidelity.[1] The presence of the 5-hydroxyl group offers a unique handle for further chemical modification or can directly participate in molecular interactions, enhancing the design possibilities for novel peptide-based therapeutics.[1]

Core Properties of Fmoc-5-hydroxy-L-tryptophan

A thorough understanding of the physicochemical properties of Fmoc-5-hydroxy-L-tryptophan is paramount for its successful application in synthesis and downstream applications.

Chemical and Physical Data

| Property | Value | Source(s) |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-5-hydroxy-L-tryptophan | [2][3] |

| Synonyms | Fmoc-Trp(5-OH)-OH, Fmoc-5-hydroxy-L-tryptophan | [1][2] |

| CAS Number | 178119-94-3[2][3], 351857-99-3[4][5][6] | This guide prioritizes 178119-94-3 for the L-isomer, while 351857-99-3 is also frequently cited, sometimes for the DL-mixture. Researchers should verify the specific isomer from their supplier. |

| Molecular Formula | C26H22N2O5 | [2][3][4][5] |

| Molecular Weight | 442.47 g/mol (also cited as 442.5 g/mol , 442.46 g/mol ) | [2][3][4][5] |

| Appearance | Solid, typically a white to off-white powder. | [7] |

| Purity | Typically ≥95% by HPLC. | [4] |

Solubility and Stability

| Property | Details | Source(s) |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM). Limited solubility in water. | General knowledge for Fmoc-amino acids. Specific quantitative data is not readily available in the provided search results. |

| Storage | Store at 4°C for optimal stability.[4] Keep in a dry place. | [8] |

| Stability | Aqueous solutions of the parent compound, 5-hydroxy-L-tryptophan, are stable at low pH.[9] The Fmoc-protected derivative is stable under standard storage conditions but is sensitive to basic conditions (e.g., piperidine) used for Fmoc deprotection. | [9][10] |

Applications in Peptide Synthesis and Drug Development

Fmoc-5-hydroxy-L-tryptophan is a versatile building block with significant applications in several areas of scientific research.

Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-5-hydroxy-L-tryptophan is in Fmoc-based SPPS.[1] The Fmoc group provides a stable protecting group that can be selectively removed under mild basic conditions, typically with a solution of piperidine in DMF.[1][10] The hydroxyl group on the indole ring does not typically require protection during standard SPPS, although this should be considered on a case-by-case basis depending on the specific chemistry being employed.

The incorporation of 5-hydroxy-L-tryptophan can influence the conformation and biological activity of the resulting peptide.[1] It is an oxidation product of tryptophan that can be formed in vivo and in vitro, making peptides containing this residue useful for studying oxidative damage to proteins.[11]

Pharmaceutical Research and Drug Development

The unique properties of 5-hydroxy-L-tryptophan make it a valuable component in the design of novel therapeutic peptides.[1] The hydroxyl group can participate in hydrogen bonding, potentially enhancing the binding affinity of the peptide to its target receptor. This has led to its use in the synthesis of peptide-based drug candidates with potential anti-cancer and anti-inflammatory properties.[1]

Furthermore, 5-hydroxytryptophan is a precursor to the neurotransmitter serotonin.[12] While Fmoc-5-hydroxy-L-tryptophan itself is a synthetic building block, the resulting peptides can be designed to interact with serotonergic pathways or other neurological targets.

Experimental Protocols and Workflows

The following sections provide detailed methodologies for the use of Fmoc-5-hydroxy-L-tryptophan in SPPS.

Standard Coupling Protocol

This protocol outlines the standard procedure for coupling Fmoc-5-hydroxy-L-tryptophan to a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

Fmoc-5-hydroxy-L-tryptophan

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

DMF (Peptide synthesis grade)

-

DCM (Peptide synthesis grade)

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve Fmoc-5-hydroxy-L-tryptophan (typically 3-5 equivalents relative to the resin loading) in DMF.

-

Add the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) and the base (e.g., DIPEA, 2 equivalents relative to the amino acid).

-

Allow the activation to proceed for 1-2 minutes.

-

-

Coupling:

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF and then with DCM to prepare for the next coupling cycle or final cleavage.

-

Visualization of the SPPS Cycle

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis using Fmoc-5-hydroxy-L-tryptophan.

Caption: A simplified workflow of a single coupling cycle in Fmoc-SPPS.

Cleavage and Deprotection Considerations

The final step in SPPS is the cleavage of the peptide from the resin and the removal of any side-chain protecting groups.

Cleavage Cocktail

Due to the acid-sensitive nature of the tryptophan indole ring, a standard cleavage cocktail for peptides containing tryptophan should be used. A common cocktail is Reagent K:

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

The scavengers in this cocktail (phenol, thioanisole, EDT) help to prevent the re-attachment of reactive species to the tryptophan side chain during cleavage.

Post-Cleavage Workup

After cleavage, the peptide is typically precipitated from the TFA solution using cold diethyl ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling Fmoc-5-hydroxy-L-tryptophan and the reagents used in peptide synthesis.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[13] Handle in a well-ventilated area.[14]

-

Disposal: Dispose of chemical waste in accordance with local regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[15]

Conclusion

Fmoc-5-hydroxy-L-tryptophan is a valuable and versatile tool for the synthesis of modified peptides. Its unique properties open up new avenues for the design of peptide-based therapeutics and research probes. A thorough understanding of its chemical properties, combined with optimized synthesis and cleavage protocols, will enable researchers to fully exploit the potential of this important building block.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-5-hydroxy-L-tryptophan: A Key Intermediate in Peptide Synthesis and Pharmaceutical Research.

- Anaspec. Fmoc-5-hydroxy-L-tryptophan.

- Sigma-Aldrich. Fmoc-5-hydroxy-L-tryptophan.

- PubMed. Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine.

- AAPPTEC. Fmoc-Trp(5-OH)-OH [178119-94-3].

- Advanced ChemTech. Fmoc-Trp(5-OH)-OH.

- Santa Cruz Biotechnology. Fmoc-5-hydroxy-L-tryptophan | CAS 351857-99-3.

- Santa Cruz Biotechnology. Fmoc-5-hydroxy-DL-tryptophan | CAS 351857-99-3.

- Anaspec. Safety Data Sheet (SDS).

- Sigma-Aldrich. Fmoc-5-hydroxy-DL-tryptophan AldrichCPR.

- Chem-Impex. Fmoc-5-fluoro-L-tryptophan.

- PubChem. (+-)-5-Hydroxytryptophan.

- Fisher Scientific. SAFETY DATA SHEET.

- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.

- Carl ROTH. Safety Data Sheet: Fmoc-L-Tryptophan.

- Fisher Scientific. SAFETY DATA SHEET.

- Evecxia Therapeutics. Slow-release delivery enhances the pharmacological properties of oral 5-hydroxytryptophan: mouse proof-of-concept.

Sources

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. Fmoc-5-hydroxy-L-tryptophan [anaspec.com]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. chemimpex.com [chemimpex.com]

- 8. carlroth.com [carlroth.com]

- 9. (+-)-5-Hydroxytryptophan | C11H12N2O3 | CID 144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. evecxia.com [evecxia.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. anaspec.com [anaspec.com]

The Pivotal Role of the 5-Hydroxyl Group in Defining Peptide Biological Activity

A Technical Guide for Drug Development Professionals

Abstract

Post-translational modifications (PTMs) represent a critical layer of biological regulation, dramatically expanding the functional repertoire of the proteome. Among these, the enzymatic addition of a hydroxyl group to specific amino acid residues—hydroxylation—is a deceptively simple modification with profound consequences for peptide and protein structure, stability, and activity. This technical guide provides an in-depth exploration of the role of the 5-hydroxyl group, with a primary focus on 5-hydroxylysine and 5-hydroxytryptophan, and comparative insights from the well-studied 4-hydroxyproline. We will dissect the enzymatic machinery responsible for these modifications, their impact on the structural integrity of proteins like collagen, their function in neuromodulation as exemplified by the serotonin pathway, and their subtle but powerful influence on peptide conformation and receptor interactions. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a foundational understanding of how leveraging or inhibiting hydroxylation can be a strategic asset in modern therapeutics.

Section 1: Introduction to Peptide Hydroxylation: A Key Post-Translational Modification

Peptides and proteins, the workhorses of the cell, are not static molecules. Their functions are intricately tuned by a vast array of post-translational modifications (PTMs), chemical alterations that occur after ribosomal synthesis.[1][2] Hydroxylation, the addition of a hydroxyl (-OH) group, is a PTM that fundamentally alters the physicochemical properties of an amino acid side chain.[3] This modification, catalyzed by specific hydroxylase enzymes, converts hydrophobic or nonpolar residues into more polar, hydrophilic ones. This change introduces new hydrogen-bonding capabilities, which can significantly influence a peptide's folding, stability, solubility, and its interaction with other biomolecules.[3][4] This guide will focus on three pivotal examples: 5-hydroxylysine, 4-hydroxyproline, and 5-hydroxytryptophan, each illustrating a distinct and vital biological role driven by this simple chemical addition.

Section 2: The Structural Cornerstone: 5-Hydroxylysine and 4-Hydroxyproline in Collagen Biology

The stability and function of collagen, the most abundant protein in mammals, are critically dependent on the hydroxylation of its proline and lysine residues.[5] This process is not merely a minor adjustment but a prerequisite for the formation of a stable extracellular matrix.

The Enzymatic Machinery: Prolyl and Lysyl Hydroxylases

The hydroxylation of proline and lysine residues within procollagen chains occurs in the lumen of the endoplasmic reticulum. This reaction is catalyzed by a family of 2-oxoglutarate (2OG)-dependent dioxygenases, most notably prolyl 4-hydroxylase (P4H) and lysyl hydroxylase (LH).[1][6]

The catalytic reaction is a sophisticated process requiring molecular oxygen (O₂), Fe²⁺, 2-oxoglutarate, and ascorbate (Vitamin C) as co-factors.[6][7] P4H specifically recognizes proline residues in the Y-position of X-Y-Gly triplets, while LH acts on lysine residues in the same context.[6][8] The absolute requirement for ascorbate explains why Vitamin C deficiency (scurvy) leads to impaired collagen synthesis and connective tissue defects.

Recent research has revealed that different isoforms of these enzymes possess distinct substrate specificities. For instance, collagen prolyl 4-hydroxylase isoenzymes I and II (C-P4H-I and C-P4H-II) show preferences for different amino acids in the "X" position of the X-Pro-Gly triplet. C-P4H-I favors prolines preceded by positively charged or polar uncharged residues, whereas C-P4H-II preferentially hydroxylates triplets where the X-position is a negatively charged glutamate or aspartate.[7][9][10] This specificity provides a molecular-level explanation for the necessity of multiple isoenzymes to ensure the proper modification and subsequent assembly of diverse collagen types.[9][10]

Impact on Structural Integrity: Stabilizing the Collagen Triple Helix

The hydroxylation of proline to 4-hydroxyproline (4Hyp) is essential for the thermal stability of the collagen triple helix at physiological temperatures.[7][11] The added hydroxyl group, through stereoelectronic effects, forces the pyrrolidine ring of proline into a Cγ-exo pucker, which helps lock the polypeptide chain into the specific conformation required for three chains to intertwine into a stable, helical structure.[6][11] Without sufficient 4-hydroxyproline, the collagen triple helix is unstable and denatures at body temperature.[6]

Similarly, the hydroxylation of lysine to 5-hydroxylysine (Hyl) serves two primary structural roles.[12] First, it acts as an attachment site for carbohydrate units (galactose or glucosyl-galactose), a process known as glycosylation.[8][13] This glycosylation is not random; the pattern influences collagen's interaction with its environment and contributes to the toughness and resiliency of connective tissues.[8][13][14] Second, and crucially, hydroxylysine residues are essential for the formation of stable, covalent intermolecular cross-links that assemble collagen fibrils into strong, functional fibers in the extracellular matrix.[5][13]

Functional Consequences: Beyond Structural Stability

The impact of hydroxylation extends beyond passive structural support. The specific patterns of 4-Hyp and 3-Hyp can influence the lateral assembly and diameter of collagen fibrils.[11] Furthermore, these hydroxylated residues can directly participate in molecular interactions. For example, specific binding motifs for cell surface receptors, such as integrins and discoidin domain receptors (DDRs), contain 4-hydroxyproline, indicating that this modification is critical for cell-matrix communication.[11]

Section 3: The Neuromodulatory Axis: 5-Hydroxytryptophan as the Gateway to Serotonin

While hydroxylation is key to structural proteins, it plays an equally vital role in the synthesis of signaling molecules. The generation of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) is entirely dependent on the initial hydroxylation of the amino acid L-tryptophan.

Biosynthesis Pathway: From Tryptophan to Serotonin

The biosynthesis of serotonin is a two-step process. The first and rate-limiting step is the hydroxylation of L-tryptophan at the 5-position of the indole ring to produce 5-hydroxytryptophan (5-HTP).[15][16] This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH), a biopterin-dependent aromatic amino acid hydroxylase.[15][16] Following its synthesis, 5-HTP is rapidly converted to serotonin by the enzyme aromatic L-amino acid decarboxylase.[15]

Caption: The Serotonin Biosynthesis Pathway.

Pharmacological Significance: 5-HTP in Drug Development

The fact that TPH activity is the rate-limiting step in serotonin production has significant pharmacological implications.[16] Conditions believed to be associated with low serotonin levels, such as depression and anxiety, can be targeted by administering exogenous 5-HTP.[17] Unlike L-tryptophan, 5-HTP bypasses the TPH-mediated control point, leading to a more direct increase in serotonin synthesis.[16][17] Furthermore, 5-HTP readily crosses the blood-brain barrier, whereas serotonin itself does not, making it a viable oral therapeutic and supplement.[18] However, its use is associated with potential side effects, and co-administration with other serotonergic drugs can lead to serotonin syndrome, a potentially life-threatening condition.[17][18]

Section 4: Conformational Control: How Hydroxylation Dictates Peptide Shape and Function

The introduction of a hydroxyl group can exert subtle but powerful control over the local conformation of a peptide backbone, particularly when proline is the modified residue. This conformational influence can have a cascading effect on receptor binding and biological activity.

The Proline "Switch": Impact on Pyrrolidine Ring Pucker

The five-membered pyrrolidine ring of proline is not planar; it exists in two preferred, puckered conformations known as Cγ-exo (down) and Cγ-endo (up). The hydroxylation of proline at the C4 position has a profound stereoelectronic effect on this preference. A trans-4-hydroxy substituent (as seen in collagen) favors the Cγ-exo pucker, while a cis-4-hydroxy substituent favors the Cγ-endo pucker.[19]

This ring pucker is directly linked to the conformational preference of the preceding peptide bond (the X-Pro bond). The cis and trans conformations of this bond are often in equilibrium, and their relative populations can dramatically alter a peptide's overall shape. Hydroxylation at the 4-position has a greater impact on this cis-trans isomerization than hydroxylation at the 3-position.[19][20] By influencing the ring pucker, the hydroxyl group can stabilize one isomer over the other, effectively acting as a "conformational switch" that impacts the peptide's three-dimensional structure and its ability to fit into a receptor's binding pocket.[19][20]

Case Study: Impact on MHC Peptide Binding and Immune Recognition

The presentation of peptide antigens by the major histocompatibility complex (MHC) is the cornerstone of adaptive immunity. The precise fit of a peptide into the MHC binding groove is critical. A study investigating the impact of PTMs on MHC binding demonstrated that hydroxylation of a proline residue at a position exposed to the solvent (outside the main binding pockets) was well-tolerated.[21] However, this modification still has the potential to alter the peptide's conformation in a way that could be recognized differently by T-cell receptors (TCRs). This highlights a crucial concept: even when not directly involved in binding anchors, hydroxylation can modify the "face" of the peptide presented to the immune system, potentially creating neoantigens that trigger an immune response.[21]

Section 5: Methodologies for the Synthesis and Analysis of Hydroxylated Peptides

The study and application of hydroxylated peptides require robust methods for both their synthesis and their detection. As a Senior Application Scientist, it is crucial to select the right tools to generate reliable and reproducible data.

Synthesis Strategies

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS) is the workhorse for generating custom peptides. Incorporating hydroxylated amino acids is straightforward using commercially available Fmoc-protected derivatives, such as Fmoc-5-hydroxytryptophan.[22] The synthesis follows standard protocols, with the hydroxyl group typically requiring a protecting group (e.g., t-butyl) that is cleaved during the final deprotection and cleavage from the resin.

Enzymatic and Microbial Synthesis: For large-scale production, particularly of single amino acids like 5-HTP, biological methods are often more efficient and environmentally friendly.[23] This involves using either purified hydroxylase enzymes or engineered microbial systems (like E. coli) that overexpress the necessary enzymes, such as tryptophan hydroxylase.[23][24] Advanced strategies involve co-expressing enzymes for cofactor regeneration to drive the reaction to completion and increase yields.[24][25]

-

Resin Selection & Loading: Choose a suitable resin (e.g., Rink Amide for a C-terminal amide). Load the first Fmoc-protected amino acid onto the resin using standard coupling agents (e.g., HBTU/DIPEA).

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound amino acid using a 20% piperidine solution in DMF.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid (standard or hydroxylated version with side-chain protection) with coupling agents and add it to the deprotected resin. Allow the reaction to proceed for 1-2 hours. Confirm completion with a ninhydrin test.

-

Iterative Cycles: Repeat steps 2 and 3 for each amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to cleave the peptide from the resin and remove all side-chain protecting groups.

-

Purification and Analysis: Precipitate the crude peptide in cold ether, then purify it using reverse-phase HPLC. Confirm the mass and purity of the final product using LC-MS.

Analytical and Detection Techniques

Mass Spectrometry (MS): The gold standard for identifying PTMs, including hydroxylation, is high-resolution mass spectrometry coupled with liquid chromatography (LC-MS/MS).[3][26] Hydroxylation results in a characteristic mass shift of +15.9949 Da (the mass of an oxygen atom).

Distinguishing Isobaric Modifications: A significant analytical challenge is distinguishing hydroxylation from other modifications that have the same nominal mass, such as the oxidation of methionine.[27][28] High-resolution MS can often differentiate these based on the precise mass difference. Additionally, the fragmentation patterns (MS/MS spectra) of hydroxylated vs. oxidized peptides can differ, aiding in confident identification.[26]

Caption: Workflow for Hydroxylation Site Identification.

-

Protein Digestion: Extract proteins from the biological sample and digest them into smaller peptides using an enzyme like trypsin.[28]

-

LC Separation: Separate the complex peptide mixture using high-performance liquid chromatography (HPLC), typically based on hydrophobicity.[3]

-

MS Analysis: Introduce the separated peptides into a high-resolution mass spectrometer.

-

MS1 Scan: The instrument measures the precise mass-to-charge ratio of the intact peptides.

-

MS2 Scan (Tandem MS): The instrument selects peptides of interest (including those with a potential mass shift), fragments them, and measures the masses of the resulting fragments.[26]

-

-

Bioinformatic Analysis: Use specialized software to search the MS/MS fragmentation data against a protein database, specifying hydroxylation as a potential variable modification. The software matches the experimental fragment masses to theoretical fragments to identify the peptide sequence and pinpoint the exact location of the modification.[28]

Section 6: Conclusion and Future Perspectives

The addition of a single hydroxyl group, a subtle post-translational modification, imparts a remarkable range of biological functions to peptides. From providing the essential structural stability to collagen, the scaffold of our tissues, to acting as the rate-limiting gateway for the synthesis of the neurotransmitter serotonin, hydroxylation is a fundamental process. Its ability to fine-tune peptide conformation offers a sophisticated mechanism for controlling molecular recognition and biological signaling.

For drug development professionals, understanding the enzymatic pathways of hydroxylation offers new therapeutic targets. Inhibitors of prolyl hydroxylases are being explored for fibrotic diseases, while leveraging 5-HTP demonstrates a direct substrate-based approach to modulating neurotransmitter levels. The future of peptide therapeutics will increasingly involve the rational design of molecules with specific PTMs to enhance stability, control conformation, and improve efficacy. As analytical techniques become more sensitive, we will undoubtedly uncover new roles for hydroxylation in health and disease, opening further avenues for innovative drug discovery.

Section 7: References

-

Kivirikko, K. I., & Pihlajaniemi, T. (1991). Prolyl 4-hydroxylase and its role in collagen synthesis. Journal of Hepatology, 13 Suppl 3, S2-7. [Link]

-

Vámosi, G., & Mrestani-Klaus, C. (2011). Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine. Journal of Peptide Science, 17(4), 311-317. [Link]

-

Salo, A. M., Rappu, P., Koski, M. K., et al. (2023). Collagen prolyl 4-hydroxylases have sequence specificity towards different X-Pro-Gly triplets. bioRxiv. [Link]

-

Myllyharju, J. (2009). Role of prolyl hydroxylation in the molecular interactions of collagens. Frontiers in Bioscience, 14(12), 4463-4470. [Link]

-

Solnul. (2024). Crucial Players in Collagen Maintenance; 5-Hydroxylysine and 4-Hydroxyproline. Retrieved from Solnul. [Link]

-

Salo, A. M., Rappu, P., Koski, M. K., et al. (2023). Collagen prolyl 4-hydroxylases have sequence specificity towards different X-Pro-Gly triplets. ResearchGate. [Link]

-

Salo, A. M., Rappu, P., Koski, M. K., et al. (2023). Collagen prolyl 4-hydroxylases have sequence specificity towards different X-Pro-Gly triplets. bioRxiv. [Link]

-

MetwareBio. (n.d.). Unveiling Protein Hydroxylation: Mechanisms, Functions, and Advanced Detection Methods. Retrieved from MetwareBio. [Link]

-

Yamauchi, M., & Sricholpech, M. (2012). Lysine post-translational modifications of collagen. Journal of Oral Biosciences, 54(3), 113-119. [Link]

-

Human Metabolome Database. (2005). Showing metabocard for 5-Hydroxylysine (HMDB0000450). Retrieved from HMDB. [Link]

-

Wikipedia. (n.d.). Hydroxylysine. Retrieved from Wikipedia. [Link]

-

Wikipedia. (n.d.). 5-Hydroxytryptophan. Retrieved from Wikipedia. [Link]

-

Green, A. R. (2006). Neuropharmacology of 5-hydroxytryptamine. British Journal of Pharmacology, 147(Suppl 1), S145-S152. [Link]

-

Muszyńska, B., Maślanka, A., Sułkowska-Ziaja, K., & Ekiert, H. (2019). 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. International Journal of Molecular Sciences, 20(21), 5446. [Link]

-

Zhang, Y., et al. (2024). Precise Identification of Native Peptides with Posttranslational Proline Hydroxylation by Nanopore. Angewandte Chemie International Edition, e202419358. [Link]

-

Fuchun, F., et al. (2014). Novel simple synthesis method of L-5-hydroxytryptophan. Google Patents.

-

Herbert, K. R., Williams, G. M., Cooper, G. J. S., & Brimble, M. A. (2012). Synthesis of glycosylated 5-hydroxylysine, an important amino acid present in collagen-like proteins such as adiponectin. Organic & Biomolecular Chemistry, 10(6), 1137-1144. [Link]

-

WebMD. (n.d.). 5-HTP: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from WebMD. [Link]

-

Gao, S., Wang, Y., Wang, Q., & Qi, Q. (2021). Advances in the Microbial Synthesis of 5-Hydroxytryptophan. Frontiers in Bioengineering and Biotechnology, 9, 627193. [Link]

-

Sharma, H. S., et al. (2019). 5-Hydroxytryptophan: A precursor of serotonin influences regional blood-brain barrier breakdown, cerebral blood flow, brain edema formation, and neuropathology. International Review of Neurobiology, 146, 1-32. [Link]

-

Kino, K., et al. (2013). Enhanced synthesis of 5-hydroxy-l-tryptophan through tetrahydropterin regeneration. Applied Microbiology and Biotechnology, 97(23), 9991-9998. [Link]

-

Kikuchi, Y., Fujimoto, D., & Tamiya, N. (1971). Synthesis and enzymic hydroxylation of protocollagen model peptide containing a hydroxyproline residue. The Biochemical Journal, 124(4), 695-700. [Link]

-

Miteva, Y. V., et al. (2015). Identification of Prolyl Hydroxylation Modifications in Mammalian Cell Proteins. PLoS One, 10(6), e0128287. [Link]

-

Hodges, J. A., & Raines, R. T. (2005). The Impact of Pyrrolidine Ring Pucker on the Prolyl cis-trans Isomerization Rate. The Journal of Organic Chemistry, 70(13), 5183-5186. [Link]

-

ResearchGate. (n.d.). Scheme of 5-HTP synthesis through cofactor regeneration. Retrieved from ResearchGate. [Link]

-

Gasiulė, S., et al. (2020). Enzymatic Hydroxylation and Excision of Extended 5-Methylcytosine Analogues. Journal of Molecular Biology, 432(24), 6331-6342. [Link]

-

Gum, O. S., et al. (2023). Enzymatic Hydroxylation of Aliphatic C–H Bonds by a Mn/Fe Cofactor. Journal of the American Chemical Society, 145(30), 16568-16576. [Link]

-

Hodges, J. A., & Raines, R. T. (2005). The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides. The Journal of Organic Chemistry, 70(13), 5183-5186. [Link]

-

Scinto, S. L., et al. (2021). A Chemical Approach to Assess the Impact of Post-translational Modification on MHC Peptide Binding and Effector Cell Engagement. Cell Chemical Biology, 28(4), 455-465.e5. [Link]

-

Wikipedia. (n.d.). Peptide. Retrieved from Wikipedia. [Link]

-

Udenigwe, C. C., & Aluko, R. E. (2012). Food Protein-Derived Bioactive Peptides: Production, Processing, and Potential Health Benefits. Journal of Food Science, 77(1), R11-R24. [Link]

-

Kumar, B., Kumar, R., & Kumar, S. (2015). Biological role of peptide in living cell: A review. Asian Journal of Pharmaceutical and Clinical Research, 8(3), 42-48. [Link]

-

Sánchez, A., & Vázquez, A. (2017). Bioactive Peptides: A review. Food Quality and Safety, 1(1), 29-46. [Link]

-

Wikipedia. (n.d.). Adenosine. Retrieved from Wikipedia. [Link]

-

Zhang, Y., et al. (2022). Antioxidant Function and Application of Plant-Derived Peptides. Foods, 11(19), 2953. [Link]

Sources

- 1. Unveiling Protein Hydroxylation: Mechanisms, Functions, and Advanced Detection Methods - MetwareBio [metwarebio.com]

- 2. Peptide - Wikipedia [en.wikipedia.org]

- 3. Protein Hydroxylation Analysis Service - Creative Proteomics [creative-proteomics.com]

- 4. allresearchjournal.com [allresearchjournal.com]

- 5. solnul.com [solnul.com]

- 6. Prolyl 4-hydroxylase and its role in collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Human Metabolome Database: Showing metabocard for 5-Hydroxylysine (HMDB0000450) [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. Role of prolyl hydroxylation in the molecular interactions of collagens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydroxylysine - Wikipedia [en.wikipedia.org]

- 13. Lysine post-translational modifications of collagen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research.manchester.ac.uk [research.manchester.ac.uk]

- 15. 5-Hydroxytryptophan - Wikipedia [en.wikipedia.org]

- 16. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 5-HTP: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 18. 5-Hydroxytryptophan: A precursor of serotonin influences regional blood-brain barrier breakdown, cerebral blood flow, brain edema formation, and neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. A Chemical Approach to Assess the Impact of Post-translational Modification on MHC Peptide Binding and Effector Cell Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Advances in the Microbial Synthesis of 5-Hydroxytryptophan [frontiersin.org]

- 24. Enhanced synthesis of 5-hydroxy-l-tryptophan through tetrahydropterin regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Protein Hydroxylation: Chemistry, Functions, and Detection - Creative Proteomics [creative-proteomics.com]

- 27. Precise Identification of Native Peptides with Posttranslational Proline Hydroxylation by Nanopore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Identification of Prolyl Hydroxylation Modifications in Mammalian Cell Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Fmoc-5-hydroxy-L-tryptophan: A Key Building Block in Peptide and Drug Development

Introduction: The Strategic Importance of Hydroxylated Tryptophan in Peptide Science

In the landscape of peptide synthesis and drug discovery, the incorporation of non-canonical amino acids is a cornerstone of innovation. These unique building blocks allow for the rational design of peptides with enhanced stability, novel biological activity, and improved pharmacokinetic profiles. Among these, Fmoc-5-hydroxy-L-tryptophan stands out as a particularly valuable derivative. The introduction of a hydroxyl group onto the indole ring of tryptophan, a naturally occurring amino acid, opens up new avenues for creating peptides with tailored functionalities.[1] This modification can influence hydrogen bonding, alter electronic properties, and serve as a handle for further chemical modifications, making it a critical tool for researchers in peptide chemistry, pharmacology, and materials science. This guide provides an in-depth technical overview of Fmoc-5-hydroxy-L-tryptophan for researchers, scientists, and drug development professionals, covering its core properties, synthesis, and application in solid-phase peptide synthesis (SPPS).

Part 1: Core Physicochemical Properties

A precise understanding of the physicochemical properties of Fmoc-5-hydroxy-L-tryptophan is fundamental to its effective application. These properties dictate its handling, reactivity, and the specific conditions required for its successful incorporation into a peptide sequence.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₂₂N₂O₅ | |

| Molecular Weight | 442.5 g/mol | [2] |

| CAS Numbers | 178119-94-3 and 351857-99-3 | [3] |

| Appearance | White to off-white powder | [4] |

| Storage Conditions | 2°C - 8°C, protect from light and moisture |

A Note on the Dual CAS Numbers: The existence of two Chemical Abstracts Service (CAS) numbers for Fmoc-5-hydroxy-L-tryptophan can be attributed to the separate registration of the compound by different entities or potentially to the registration of different forms (e.g., hydrates or solvates) that were later recognized as the same parent compound. Both numbers are now used interchangeably in the literature and by commercial suppliers to refer to N-α-Fmoc-5-hydroxy-L-tryptophan. For procurement and regulatory purposes, it is advisable to list both numbers.

Part 2: Synthesis and Quality Control

The synthesis of Fmoc-5-hydroxy-L-tryptophan begins with the commercially available 5-hydroxy-L-tryptophan. The key step is the selective protection of the α-amino group with the fluorenylmethoxycarbonyl (Fmoc) group. This is typically achieved by reacting 5-hydroxy-L-tryptophan with an Fmoc-donating reagent, such as Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl), under basic conditions. The reaction must be carefully controlled to prevent side reactions, such as the acylation of the hydroxyl group on the indole ring.

Purification is generally accomplished through recrystallization or column chromatography to achieve the high purity (typically >98%) required for peptide synthesis. Quality control is paramount and should include:

-

High-Performance Liquid Chromatography (HPLC): To assess purity and identify any potential impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and the successful attachment of the Fmoc group to the α-amino position.

Part 3: Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-5-hydroxy-L-tryptophan is a crucial building block in Fmoc-based SPPS, a technique that allows for the stepwise synthesis of peptides on a solid support.[5] The Fmoc group provides temporary protection of the N-terminus, which can be selectively removed under mild basic conditions (typically with piperidine) without affecting the acid-labile side-chain protecting groups.[5]

The Question of Side-Chain Protection

A critical consideration when using modified amino acids is the need for side-chain protection. For Fmoc-5-hydroxy-L-tryptophan, the phenolic hydroxyl group on the indole ring is a potential site for unwanted side reactions, such as acylation during the coupling steps. However, in many standard SPPS protocols, this hydroxyl group can be left unprotected without significant side product formation, especially when using modern, efficient coupling reagents.

The decision to protect the hydroxyl group often depends on the specific peptide sequence and the synthesis strategy. If the peptide is particularly long or contains residues that are prone to side reactions, or if aggressive coupling conditions are required, protection of the hydroxyl group with a tert-butyl (tBu) group, to form Fmoc-Trp(5-O-tBu)-OH, may be considered. The tBu group is stable to the basic conditions of Fmoc deprotection but is readily cleaved during the final acidolytic cleavage of the peptide from the resin.

It is also common practice to protect the indole nitrogen of tryptophan residues with a tert-butyloxycarbonyl (Boc) group to prevent modification of the indole ring by electrophiles generated during the synthesis, particularly during the cleavage of other side-chain protecting groups.

Diagram of Fmoc-5-hydroxy-L-tryptophan Structure

Caption: Chemical structure of Fmoc-5-hydroxy-L-tryptophan.

Part 4: Detailed Experimental Protocol for Incorporation in SPPS

This protocol outlines the manual incorporation of Fmoc-5-hydroxy-L-tryptophan into a growing peptide chain on a solid support resin.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-5-hydroxy-L-tryptophan

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

-

Deprotection solution (20% piperidine in DMF)

-

Washing solvents (DMF, Dichloromethane - DCM, Isopropanol - IPA)

-

Solid-phase synthesis vessel

-

Shaker or bubbler for agitation

Protocol:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5-7 times), IPA (2 times), and DCM (2 times), followed by a final series of DMF washes (3 times) to remove all traces of piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-5-hydroxy-L-tryptophan (3-5 equivalents relative to the resin loading), the coupling reagent (e.g., HATU, 2.9-4.5 equivalents), and a hindered base (e.g., DIPEA, 6-10 equivalents) in DMF.

-

Allow the activation to proceed for 1-2 minutes. Causality: Pre-activation is crucial for forming the active ester of the amino acid, which readily reacts with the free amine on the resin. Using a hindered base like DIPEA minimizes the risk of racemization of the amino acid.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature. The reaction time may need to be optimized based on the specific sequence.

-

-

Monitoring the Coupling Reaction:

-

Perform a colorimetric test (e.g., Kaiser test) on a small sample of the resin beads. A negative result (beads remain colorless or yellow) indicates a complete coupling reaction. Self-Validation: The Kaiser test provides a reliable in-process control to ensure the reaction has gone to completion before proceeding to the next step, preventing the formation of deletion sequences.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times), DCM (2 times), and IPA (2 times) to remove any unreacted reagents and byproducts.

-

-

Capping (Optional but Recommended):

-

To block any unreacted amino groups and prevent the formation of deletion peptides, a capping step can be performed using a solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF or DCM.

-

-

Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Diagram of the SPPS Cycle for Fmoc-5-hydroxy-L-tryptophan Incorporation

Caption: The solid-phase peptide synthesis (SPPS) cycle.

Part 5: Applications and Research Insights

The incorporation of 5-hydroxy-L-tryptophan into peptides has been shown to impart a range of interesting biological properties. 5-hydroxytryptophan itself is the immediate precursor to the neurotransmitter serotonin, and its inclusion in peptides can influence their interaction with serotonin receptors.[6][7] Research has explored the use of peptides containing this modified amino acid for:

-

Anticancer Agents: Some studies have suggested that peptides containing 5-hydroxy-L-tryptophan may exhibit anticancer activity by inhibiting cancer cell proliferation.

-

Neurological Research: Given its relationship to serotonin, peptides incorporating this residue are valuable tools for studying neurological pathways and developing potential therapeutics for mood disorders and other neurological conditions.[8]

-

Biophysical Studies: The hydroxyl group can act as a spectroscopic probe to study peptide folding and interactions.

Part 6: Troubleshooting

| Issue | Possible Cause | Solution |

| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance; peptide aggregation; poor resin swelling; insufficient activation time or reagents. | Recouple using fresh reagents; increase coupling time; use a more potent coupling agent (e.g., HATU); ensure adequate resin swelling. |

| Racemization | Over-activation of the amino acid; use of a non-hindered base. | Minimize pre-activation time; use a hindered base like DIPEA; consider using an additive like OxymaPure®. |

| Side Reactions on Indole Ring | Presence of electrophiles, especially during final cleavage. | Use scavengers (e.g., triisopropylsilane, water, ethanedithiol) in the cleavage cocktail; consider protecting the indole nitrogen with a Boc group. |

Conclusion

Fmoc-5-hydroxy-L-tryptophan is a powerful and versatile building block for the synthesis of modified peptides. Its unique chemical properties offer a strategic advantage for researchers aiming to develop novel therapeutics and research tools. A thorough understanding of its physicochemical characteristics, coupled with a well-designed and validated synthesis protocol, is essential for its successful application. By carefully considering factors such as side-chain protection, coupling conditions, and in-process monitoring, scientists can effectively harness the potential of this valuable amino acid derivative to advance the frontiers of peptide science and drug discovery.

References

-

AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Fmoc-5-hydroxy-L-tryptophan: A Key Intermediate in Peptide Synthesis and Pharmaceutical Research. Retrieved from [Link]

- Guryanov, I., et al. (2023). Total wash elimination for solid phase peptide synthesis.

-

AAPPTEC. (n.d.). Fmoc-Trp(5-OH)-OH [178119-94-3]. Retrieved from [Link]

- Birdsall, T. C. (1998). 5-Hydroxytryptophan: a clinically-effective serotonin precursor.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 144, (+-)-5-Hydroxytryptophan. Retrieved from [Link]

- Maffei, M. E. (2020). 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. International Journal of Molecular Sciences, 22(1), 181.

Sources

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. FMOC-5-HYDROXY-L-TRYPTOPHAN | 178119-94-3 [chemicalbook.com]

- 4. alfachemic.com:443 [alfachemic.com:443]

- 5. peptide.com [peptide.com]

- 6. Safety of 5-hydroxy-L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

A Technical Guide to the Synthesis of Bioactive Peptides Incorporating Fmoc-5-Hydroxy-L-Tryptophan

Abstract

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, offering pathways to enhanced biological activity, stability, and novel functionalities. Among these, 5-hydroxy-L-tryptophan (5-HTP) stands out for its intrinsic bioactivity as a precursor to serotonin and melatonin, and its potential to modulate the pharmacological properties of peptides.[1][2] This technical guide provides a comprehensive framework for the successful solid-phase peptide synthesis (SPPS) of bioactive peptides containing 5-hydroxy-L-tryptophan using the fluorenylmethyloxycarbonyl (Fmoc) protection strategy. We will delve into the nuances of handling Fmoc-5-hydroxy-L-tryptophan, from strategic side-chain protection and optimized coupling protocols to cleavage and purification, while addressing potential side reactions and their mitigation. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage the unique attributes of 5-hydroxy-L-tryptophan in their peptide-based therapeutics.

Introduction: The Significance of 5-Hydroxy-L-Tryptophan in Peptide Therapeutics

5-Hydroxy-L-tryptophan is a naturally occurring amino acid and a critical intermediate in the biosynthesis of the neurotransmitter serotonin and the hormone melatonin.[1] Its incorporation into peptide scaffolds offers a unique avenue for designing peptides with enhanced therapeutic profiles. The presence of the 5-hydroxyl group on the indole ring of tryptophan can lead to altered biological activities, providing new opportunities for therapeutic strategies.[3] Fmoc-5-hydroxy-L-tryptophan (Fmoc-Trp(5-OH)-OH) serves as a pivotal building block for introducing this modified residue into peptide chains via Fmoc-based solid-phase peptide synthesis (SPPS).[3] The Fmoc protecting group ensures controlled, sequential addition of amino acids to the growing peptide chain.[3][4]

The applications of peptides containing 5-hydroxy-L-tryptophan are expanding, with research exploring their potential in areas such as oncology and anti-inflammatory therapies.[3] The ability to precisely incorporate this modified amino acid with high fidelity is therefore a critical capability in modern peptide synthesis.[3]

The Core Strategy: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is the predominant method for the chemical synthesis of peptides, prized for its mild reaction conditions and suitability for automation.[4][5] The synthesis is anchored on a solid support (resin) and proceeds in a cyclical manner, with each cycle extending the peptide chain by one amino acid.

A generalized workflow for the incorporation of Fmoc-5-hydroxy-L-tryptophan is depicted below:

Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis.

Critical Considerations for Incorporating Fmoc-5-Hydroxy-L-Tryptophan

While the general principles of SPPS apply, the unique chemical nature of 5-hydroxy-L-tryptophan necessitates special attention to certain aspects of the synthesis to ensure high yield and purity.

Side-Chain Protection of the 5-Hydroxy Group

A key decision in the synthesis of peptides containing 5-hydroxy-L-tryptophan is whether to protect the phenolic hydroxyl group. While some protocols may proceed with the hydroxyl group unprotected, side reactions such as O-acylation can occur, leading to the formation of byproducts.[6]

Recommendation: For complex peptides or sequences where the 5-hydroxy-L-tryptophan is not at the C-terminus, protection of the 5-hydroxy group is advisable to prevent O-acylation. The tert-butyl (tBu) protecting group is a common choice as it is readily removed during the final acidolytic cleavage step with trifluoroacetic acid (TFA).

Coupling Strategies for Optimal Incorporation

The efficiency of the coupling reaction is paramount to the success of the synthesis. For Fmoc-5-hydroxy-L-tryptophan, standard coupling reagents are generally effective. However, for sterically hindered couplings or problematic sequences, the choice of coupling reagent and additives can significantly impact the outcome.

| Coupling Reagent Class | Examples | Activation Mechanism | Key Considerations |

| Carbodiimides | DIC (Diisopropylcarbodiimide) | Forms an O-acylisourea intermediate | Cost-effective; often used with additives like HOBt or OxymaPure to suppress racemization and improve efficiency.[7] |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | Forms an activated ester | Highly efficient and fast-acting; recommended for challenging couplings.[8] |

| Phosphonium Salts | PyBOP, PyAOP | Forms an activated ester | Effective for sterically hindered amino acids; may require longer reaction times.[8] |

Table 1: Comparison of Common Coupling Reagents for SPPS.

Protocol Insight: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) with carbodiimides is a well-established practice to minimize side reactions and enhance coupling efficiency.[9] For particularly difficult couplings involving Fmoc-5-hydroxy-L-tryptophan, uronium/aminium reagents such as HATU are often the preferred choice due to their high reactivity.[8]

Potential Side Reactions and Mitigation Strategies

The indole side chain of tryptophan and its derivatives is susceptible to several side reactions during SPPS, particularly during the final cleavage step.

-

Alkylation of the Indole Ring: During the TFA-mediated cleavage, carbocations generated from side-chain protecting groups (e.g., t-butyl cations) can alkylate the electron-rich indole ring of tryptophan.[10] This is a significant concern for 5-hydroxy-L-tryptophan due to the activating effect of the hydroxyl group.

Mitigation: The use of scavengers in the cleavage cocktail is essential to quench these reactive carbocations. A common and effective scavenger is triisopropylsilane (TIS).

-

Oxidation: The indole ring is also prone to oxidation.[11] While less common under standard SPPS conditions, care should be taken to use high-purity solvents and reagents.

The diagram below illustrates the potential for indole alkylation and its prevention by scavengers.

Figure 2: Mitigation of indole alkylation by scavengers during TFA cleavage.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the manual solid-phase synthesis of a peptide containing 5-hydroxy-L-tryptophan.

Protocol 1: Solid-Phase Peptide Synthesis

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF. Perform this treatment twice: first for 5 minutes, followed by a second treatment of 15-20 minutes.

-

Washing: Thoroughly wash the resin with DMF (3-5 times), followed by dichloromethane (DCM) (2-3 times), and finally DMF again (2-3 times) to remove residual piperidine.

-

Amino Acid Coupling (Example with DIC/OxymaPure):

-

In a separate vial, dissolve Fmoc-5-hydroxy-L-tryptophan (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

-

Add this solution to the resin, followed by the addition of DIC (3 equivalents).

-

Agitate the mixture at room temperature for 1-4 hours. The completion of the coupling can be monitored using a Kaiser test. For difficult couplings, a second coupling may be necessary.[8]

-

-

Washing: Wash the resin as described in step 3.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

-

Resin Preparation: After the final Fmoc deprotection and washing of the N-terminal amino acid, wash the peptidyl-resin with DCM and dry it under a stream of nitrogen.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A standard, non-malodorous cocktail effective for most sequences containing 5-hydroxy-L-tryptophan is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) .

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding cold diethyl ether.

-

Isolation and Purification: Centrifuge the peptide-ether mixture to pellet the crude peptide. Wash the pellet with cold diethyl ether to remove scavengers and residual cleavage cocktail. Dry the crude peptide.

Protocol 3: Purification and Analysis

-

Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Analysis: Confirm the identity and purity of the purified peptide using liquid chromatography-mass spectrometry (LC-MS).[11][12]

Conclusion

The successful synthesis of bioactive peptides containing 5-hydroxy-L-tryptophan is readily achievable through a well-planned Fmoc-based solid-phase peptide synthesis strategy. By giving due consideration to side-chain protection, optimizing coupling conditions, and employing appropriate cleavage protocols with effective scavengers, researchers can harness the unique properties of this non-canonical amino acid to develop novel and potent peptide therapeutics. The protocols and insights provided in this guide serve as a robust foundation for the synthesis and exploration of 5-hydroxy-L-tryptophan-containing peptides in drug discovery and development.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-5-hydroxy-L-tryptophan: A Key Intermediate in Peptide Synthesis and Pharmaceutical Research.

- BenchChem. The Strategic Incorporation of Fmoc-D-Trp-OH in the Synthesis of Bioactive Peptides: Application Notes and Protocols.

- PubMed. Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine.

- MDPI. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology.

- Merck Millipore. Novabiochem® Coupling reagents.

- DriveHQ. Minimal Protection Strategies for SPPS.

- PubMed. A side-reaction in the SPPS of Trp-containing peptides.

- BenchChem. Application Notes and Protocols for 5-Hydroxy L-Tryptophan-d4 in Clinical Mass Spectrometry.

- Bibliomed. Side reactions in peptide synthesis: An overview.

- ChemPep. Fmoc Solid Phase Peptide Synthesis.

- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.

- AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS).

- BenchChem. A Comparative Guide to Coupling Reagents for Fmoc-Phe(F5)-OH in Peptide Synthesis.

- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- MDPI. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action.

- PubMed Central (PMC). Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry.

- NIH. Simultaneous determination of tryptophan, 5-hydroxytryptophan, tryptamine, serotonin, and 5-HIAA in small volumes of mouse serum using UHPLC-ED.

- Sigma-Aldrich. Boc Resin Cleavage Protocol.

- General TFA cleavage of the Trp-containing peptide synthesized on Wang resin.

- Journal of the Chemical Society, Chemical Communications (RSC Publishing). Resin effects in solid-phase peptide synthesis. Enhanced purity of tryptophan-containing peptides through two-step cleavage of side chain protecting groups and peptide–resin linkage.

- PubMed Central (PMC) - NIH. Synthetic pathways and processes for effective production of 5-hydroxytryptophan and serotonin from glucose in Escherichia coli.

- PubMed. Safety of 5-hydroxy-L-tryptophan.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Safety of 5-hydroxy-L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. mdpi.com [mdpi.com]

- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 7. bachem.com [bachem.com]

- 8. benchchem.com [benchchem.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. peptide.com [peptide.com]

- 11. Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to Fmoc-5-hydroxy-L-tryptophan for Mapping Protein-Protein Interactions

Abstract

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular function, yet capturing transient or low-affinity interactions remains a significant challenge. This guide details the application of Fmoc-5-hydroxy-L-tryptophan (Fmoc-5-OH-Trp), a versatile unnatural amino acid, as a high-precision tool for elucidating these complex networks. By site-specifically incorporating this probe into a protein of interest, researchers can leverage its unique dual functionality: intrinsic fluorescence for quantitative binding analysis and a photo-inducible cross-linking capability to covalently trap interacting partners. We will explore the underlying chemical principles, provide validated, step-by-step protocols from peptide synthesis to mass spectrometry-based identification, and discuss the critical experimental design considerations necessary for achieving robust and publishable results.

Introduction: The Challenge of the Interactome

Protein-protein interactions govern nearly every biological process. However, many critical interactions are transient, weak, or occur within complex cellular environments, making them difficult to study with traditional methods like co-immunoprecipitation or yeast two-hybrid screens. A major advancement in this field has been the development of unnatural amino acids (UAAs) that can be incorporated into proteins to act as molecular reporters and capturing devices.

5-hydroxy-L-tryptophan (5-OH-Trp) stands out as a particularly powerful tool. Unlike larger, more disruptive probes, it is a close analog of a natural amino acid, minimizing structural perturbation. Crucially, it possesses two key features that can be exploited in a single experimental system:

-

An Intrinsic Fluorescent Reporter: Its unique spectroscopic properties allow for real-time monitoring of binding events.

-

A Zero-Distance Photo-Cross-linker: Upon UV irradiation, it forms a covalent bond with nearby molecules, permanently capturing even the most fleeting interactions.

This guide provides the technical framework for harnessing the power of Fmoc-5-OH-Trp, from initial synthesis to final data interpretation.

Core Principles: The Dual Functionality of 5-hydroxy-L-tryptophan

The utility of 5-OH-Trp stems from its distinct chemical properties compared to the canonical tryptophan (Trp). These differences are the foundation of its application in PPI studies.

A Spectroscopic Window for Binding Analysis

5-OH-Trp possesses unique photophysical properties that allow it to be selectively excited and monitored, even in the presence of multiple native tryptophan residues in a protein complex.[1][2] The hydroxyl group on the indole ring shifts the absorption and emission spectra to longer wavelengths (a "red shift").[1]

This spectral separation is a significant experimental advantage. By exciting at a wavelength above 310 nm, one can selectively measure the fluorescence signal from the 5-OH-Trp probe without interference from native Trp residues, which have minimal absorbance in this region.[1][2] Changes in the fluorescence intensity or polarization of 5-OH-Trp upon the addition of a binding partner can be used to quantify the interaction, a technique known as fluorescence quenching or enhancement.[3][4] This allows for the determination of key biophysical parameters, such as the dissociation constant (Kd), which defines the affinity of the interaction.[4]

| Property | L-Tryptophan (Trp) | 5-hydroxy-L-tryptophan (5-OH-Trp) | Advantage of 5-OH-Trp |

| Excitation Max (λex) | ~280 nm | ~295 nm (major peak), with a distinct shoulder >310 nm | Allows for selective excitation above 310 nm, avoiding interference from native Trp.[1][2] |

| Emission Max (λem) | ~350 nm (highly solvent-dependent) | ~340 nm (less sensitive to solvent) | Provides a clean, distinguishable signal for the probe.[1] |

Photo-inducible Covalent Capture

The most powerful feature of 5-OH-Trp is its ability to act as a photo-activated cross-linker. While natural tryptophan can also participate in photo-cross-linking, the reaction is often less efficient.[5] When excited by UV light (typically >300 nm), the 5-OH-Trp residue can form a covalent bond with amino acid side chains or the peptide backbone of an interacting protein that is within angstrom-level proximity. This "zero-length" cross-linking provides high-resolution spatial information about the interaction interface.

The ability to control the cross-linking reaction with an external trigger (UV light) is paramount. It allows the researcher to form the protein complex under equilibrium conditions and then, at a chosen moment, permanently "trap" the interaction for subsequent analysis.[6]

Figure 1. Photo-inducible cross-linking workflow.

A Validated Experimental Workflow

This section provides a comprehensive, field-tested protocol. The key to success is a self-validating experimental design, incorporating controls at each stage to ensure unambiguous interpretation of the final results.

Step 1: Synthesis and Purification of the 5-OH-Trp-Containing Peptide/Protein

The site-specific incorporation of 5-OH-Trp is most commonly achieved via solid-phase peptide synthesis (SPPS) using its Fmoc-protected form (Fmoc-5-hydroxy-L-tryptophan).[7]

Protocol:

-

Synthesis: Perform standard Fmoc-based solid-phase peptide synthesis. Fmoc-5-hydroxy-L-tryptophan is incorporated at the desired position in the peptide sequence like any other standard amino acid derivative.[8]

-

Cleavage and Deprotection: After synthesis, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The observed mass should match the theoretical mass of the peptide containing the 5-OH-Trp residue.

-

Critical Control: Synthesize an identical peptide with a natural tryptophan or another amino acid like alanine at the same position. This control is essential for validating that any observed cross-linking is specific to the 5-OH-Trp probe.

Step 2: In Vitro Binding and Fluorescence Assays

Before attempting to cross-link, it is crucial to confirm that the probe-containing protein is functional and binds its intended partner. This is where the intrinsic fluorescence of 5-OH-Trp is invaluable.[9]

Protocol:

-

Setup: In a quartz cuvette, add a fixed concentration of your purified 5-OH-Trp-containing protein in an appropriate binding buffer.

-

Titration: Set the spectrofluorometer to excite at ~315 nm and measure the emission spectrum (e.g., 330-400 nm).[1] Sequentially add increasing concentrations of the interacting partner protein, allowing the system to equilibrate after each addition.

-

Data Analysis: Record the fluorescence intensity at the emission maximum (~340 nm). Plot the change in fluorescence against the concentration of the titrant. Fit this binding curve to an appropriate model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).[10][11]

-

Trustworthiness Check: A saturable binding curve is indicative of a specific interaction. If no change in fluorescence is observed, the probe may be located in a region of the protein that does not experience an environmental change upon binding, or the interaction may not be occurring.

Step 3: Photo-Cross-Linking

This is the capture step. The goal is to irradiate the sample under conditions that favor cross-linking while minimizing protein damage.

Protocol:

-

Sample Preparation: Prepare samples containing the 5-OH-Trp protein and its interacting partner at concentrations determined to be appropriate from the binding assays (typically several-fold above the Kd to ensure complex formation). Prepare parallel control samples:

-

No UV Control: The complete reaction mix, kept in the dark.

-

No Partner Control: The 5-OH-Trp protein alone, exposed to UV.

-

Non-Interacting Protein Control: The 5-OH-Trp protein with an irrelevant protein, exposed to UV.

-

-

Irradiation: Place the samples in a UV-transparent plate or cuvette on ice. Irradiate with a UV lamp equipped with a >300 nm filter (e.g., a 312 nm transilluminator) for a predetermined time (optimization may be required, starting with 5-15 minutes).[6]

-

Quenching: Stop the reaction by adding a quenching agent like dithiothreitol (DTT) and denaturing the proteins by adding SDS-PAGE loading buffer.

Step 4: Analysis of Cross-Linked Products

The final step is to identify the captured proteins and map the site of interaction.

Protocol:

-

Gel Electrophoresis: Separate the reaction products by SDS-PAGE. The covalently linked protein complex will appear as a new band with a higher molecular weight than the individual components. This band should be present only in the sample containing both partners and exposed to UV light.

-

In-Gel Digestion: Excise the new high-molecular-weight band from the gel. Perform in-gel digestion with a protease like trypsin.

-

Mass Spectrometry (MS): Analyze the resulting peptide fragments by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[12]

-

Data Analysis: Use specialized cross-linking analysis software to identify the peptide-peptide conjugates. This will reveal a peptide from your probe-containing protein covalently linked to a peptide from the interacting partner, pinpointing the region of interaction.[13][14]

Figure 2. Step-by-step experimental workflow.

Conclusion: A Precision Tool for a Complex Problem

Fmoc-5-hydroxy-L-tryptophan provides a robust and elegant solution for the study of protein-protein interactions. By combining the quantitative power of fluorescence spectroscopy with the definitive capture capability of photo-cross-linking, it enables researchers to move beyond simple discovery toward a high-resolution understanding of interaction interfaces. The self-validating workflow described herein, when executed with appropriate controls, provides an unambiguous method to trap, identify, and map even the most challenging protein interactions, making it an essential technique for drug development professionals and academic researchers alike.

References

-

Title: Using 5-hydroxytryptophan as a probe to follow protein-protein interactions and protein folding transitions.[1][9][15][16] Source: PubMed, Protein & Peptide Letters URL: [Link]

-

Title: Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine.[7] Source: PubMed, Journal of Peptide Science URL: [Link]

-

Title: Using 5-Hydroxytryptophan as a Probe to Follow Protein-Protein Interactions and Protein Folding Transitions.[1] Source: Ingenta Connect, Protein & Peptide Letters URL: [Link]

-

Title: Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide.[3] Source: Bio-protocol URL: [Link]

-

Title: A new intrinsic fluorescent probe for proteins. Biosynthetic incorporation of 5-hydroxytryptophan into oncomodulin.[2] Source: PubMed, The Journal of Biological Chemistry URL: [Link]

-

Title: Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide.[4][10] Source: PubMed, Bio-protocol URL: [Link]

-